1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of coumarins and derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides, followed by further reactions with heteroaryl/alkyl halides . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization from ethanol are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Another coumarin derivative with similar biological activities.
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: A related compound with antimicrobial properties.
Uniqueness
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C27H20ClNO6 |
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Molecular Weight |
489.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(8-methoxy-2-oxochromen-3-yl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C27H20ClNO6/c1-34-23-12-6-8-16-13-18(25(31)35-24(16)23)22(30)14-27(33)19-9-3-5-11-21(19)29(26(27)32)15-17-7-2-4-10-20(17)28/h2-13,33H,14-15H2,1H3 |
InChI Key |
SNDJTZLXQFTUII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O |
Origin of Product |
United States |
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